5-Chloro-7-azaindole

Medicinal Chemistry Organometallic Anticancer Agents Cisplatin Resistance

Researchers developing kinase inhibitors require a robust, selectively functionalizable azaindole scaffold. 5-Chloro-7-azaindole (CAS 866546-07-8) addresses the pain point of early vs. late-stage diversification: the C5-chlorine atom enables strategic late-stage cross-coupling after core assembly, while its electron-withdrawing effect modulates binding pocket interactions. This ensures higher synthetic efficiency and target selectivity over non-halogenated or bromo analogs. • Late-stage diversification handle for convergent synthesis. • Pharmacophoric chlorine mimics Aurora B inhibitor conformation. • Consistent crystalline H-bonded dimers for reproducible solid-state properties.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 866546-07-8
Cat. No. B1358554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-azaindole
CAS866546-07-8
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)Cl
InChIInChI=1S/C7H5ClN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
InChIKeyMFZQJIKENSPRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-azaindole: Kinase Inhibitor Building Block


5-Chloro-7-azaindole (CAS 866546-07-8), a halogenated derivative of the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine), is a versatile heterocyclic building block widely utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates [1]. It is a white to light brown powder with a molecular weight of 152.58 g/mol, a predicted pKa of 12.97 ± 0.40, and a predicted logP of 1.9 [2]. Its primary value lies in the C5 chlorine atom, which serves both as a synthetic handle for further functionalization and as a pharmacophoric element that modulates target binding affinity and physicochemical properties [1].

Halogenated building block for kinase inhibitor synthesis
C5 chlorine as synthetic handle and pharmacophoric element
Predictable N-H···N dimer formation for co-crystal studies

Unique Halogen Role of 5-Chloro-7-azaindole


Substituting 5-Chloro-7-azaindole with other 7-azaindole analogs or alternative heterocyclic scaffolds is not straightforward due to the critical role of the C5 halogen in both downstream synthetic chemistry and biological target engagement. In cross-coupling reactions, the C5-chlorine atom provides a distinct reactivity profile compared to bromine or hydrogen, impacting yields and regioselectivity [1]. In a biological context, the chlorine substituent's size and electronic properties can fill specific binding pockets and break co-planarity of adjacent rings, a conformational effect that is not reliably recapitulated by smaller (e.g., H, F) or larger (e.g., Br) halogens [2]. Furthermore, the presence of the chlorine atom dictates the solid-state hydrogen-bonding network, which is crucial for consistent physical properties in formulation and crystallography studies [3].

5-Br analog Higher cross-coupling reactivity may limit sequential functionalization control
5-H or 5-F Smaller halogens cannot reliably recapitulate conformational bias in kinase pockets
5-OH analog 3D hydrogen-bonding network differs, altering solid-state properties for co-crystal design

Evidence-Based Advantages Over Analogs


Pt(II) Complexes: 5-Cl vs 4-Cl Antiproliferative Activity

The platinum(II) complex trans-[PtCl2(5ClL)2], derived from 5-chloro-7-azaindole-3-carbaldehyde (5ClL), demonstrates significantly higher antiproliferative activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) cell lines compared to its regioisomeric counterpart derived from 4-chloro-7-azaindole-3-carbaldehyde (4ClL) [1].

Pt Complex Potency
Head-to-head
IC50 = 4.96 ± 0.49 µM
Supports 5-Cl regiochemical comparison
Fold-change vs 4-Cl not specified
Medicinal Chemistry Organometallic Anticancer Agents Cisplatin Resistance

Pd(II) Complex Selectivity vs Cisplatin in Normal Cells

The palladium(II) complex trans-[PdCl2(5ClL)2], containing the 5-chloro-7-azaindole-3-carbaldehyde ligand, exhibits a favorable selectivity profile by demonstrating significantly reduced cytotoxicity toward normal mouse fibroblasts (BALB/3T3) compared to the clinical standard cisplatin, while maintaining potent activity against cancer cell lines [1].

Pd Complex Selectivity
Head-to-head
IC50: 14.98 µM (BALB/3T3) vs cisplatin (more toxic)
Supports selectivity endpoint comparison
Normal fibroblast model; fold-change required
Medicinal Chemistry Organometallic Anticancer Agents Therapeutic Index

Hydrogen-Bonding: 5-Cl vs 5-OH Crystal Packing

Single-crystal X-ray diffraction reveals that 5-chloro-7-azaindole (5Cl7AI) forms nearly linear N–H···N hydrogen-bonded dimers in the solid state, whereas 5-hydroxy-7-azaindole (5OH7AI) adopts a three-dimensional hydrogen-bonding network stabilized by N–H···O and O–H···N interactions [1]. This fundamental difference in packing is reflected in their FT-IR spectra, where 5Cl7AI exhibits broad, red-shifted N–H stretching bands characteristic of N–H···N bonds, in contrast to the narrower features of 5OH7AI [1].

Solid-State Packing
Head-to-head
N–H···N dimers (5-Cl) vs 3D network (5-OH)
Supports co-crystal engineering fit
Qualitative XRD/IR evidence
Solid-State Chemistry Crystal Engineering Vibrational Spectroscopy

Cross-Coupling: 5-Cl vs 5-Br Reactivity Control

While 5-bromo-7-azaindole is often favored for its higher reactivity in Suzuki-Miyaura and other cross-couplings, 5-chloro-7-azaindole provides a distinct advantage in sequential functionalization strategies due to its lower reactivity. This allows for the selective manipulation of other reactive sites in a molecule before engaging the C5-chloro group, a capability not reliably achievable with the more labile C5-bromo analog [1]. Both are accessible via the same patented, two-step manufacturing process, ensuring scalable supply for both options [2].

Cross-Coupling Reactivity
Class-level
Lower C–Cl reactivity vs C–Br
Supports sequential synthesis context
Class-level reactivity inference
Organic Synthesis Palladium Catalysis Late-Stage Functionalization

Key Applications of 5-Chloro-7-azaindole


Metal-Based Anticancer Agents

5-Chloro-7-azaindole is a premier ligand for synthesizing platinum(II) and palladium(II) complexes with demonstrated activity against cisplatin-resistant cancer models. The 5-chloro regioisomer is specifically preferred due to its superior potency in certain cancer lines compared to the 4-chloro analog [1], and its palladium complexes exhibit reduced toxicity toward normal fibroblasts, indicating a better safety profile [1].

Kinase Inhibitors with Conformational Bias

The C5 chlorine atom is not merely a synthetic handle but a critical pharmacophoric element. It can fill space in the kinase binding pocket and break the co-planarity of adjacent rings, mimicking the conformation of potent inhibitors like GSK1070916 [2]. Researchers should select 5-chloro-7-azaindole when designing inhibitors for Aurora B or related kinases where this specific conformational constraint is required for target engagement [2].

Orthogonal Cross-Coupling Synthesis

In multi-step syntheses of drug candidates, the relatively lower reactivity of the aryl chloride bond in 5-chloro-7-azaindole is a strategic asset. It allows for the introduction of the azaindole core early in the sequence, followed by manipulation of other functional groups, and finally, activation of the C5 position for a late-stage diversification [3]. This is in contrast to the more reactive 5-bromo analog, which would require earlier engagement [3].

Co-Crystal Engineering Studies

Given its well-defined propensity to form centrosymmetric N–H···N hydrogen-bonded dimers, 5-chloro-7-azaindole is an ideal model compound for studying halogen-mediated crystal packing and for designing co-crystals with predictable solid-state properties [4]. This is a distinct advantage over analogs like 5-hydroxy-7-azaindole, which form more complex 3D networks and complicate such studies [4].

Application
Selection Property
Validation Focus
Metal-based anticancer research
5-Cl regiochemical vs 4-Cl comparison
Antiproliferative and selectivity endpoints
Kinase inhibitor design
Conformational bias via C5 chloro pharmacophore
Kinase pocket binding conformation mimicry
Multi-step synthesis
Lower C-Cl reactivity for orthogonal protection
Sequential functionalization strategy
Co-crystal engineering
Predictable N-H···N dimer motif
Solid-state packing and co-crystal design

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